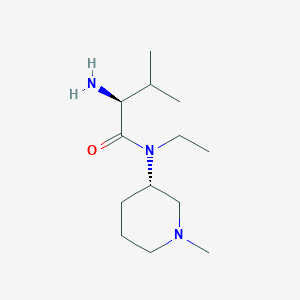

(S)-2-Amino-N-ethyl-3-methyl-N-((S)-1-methyl-piperidin-3-yl)-butyramide

CAS No.:

Cat. No.: VC13449194

Molecular Formula: C13H27N3O

Molecular Weight: 241.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H27N3O |

|---|---|

| Molecular Weight | 241.37 g/mol |

| IUPAC Name | (2S)-2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide |

| Standard InChI | InChI=1S/C13H27N3O/c1-5-16(13(17)12(14)10(2)3)11-7-6-8-15(4)9-11/h10-12H,5-9,14H2,1-4H3/t11-,12-/m0/s1 |

| Standard InChI Key | NKCXJYQXZIKVJK-RYUDHWBXSA-N |

| Isomeric SMILES | CCN([C@H]1CCCN(C1)C)C(=O)[C@H](C(C)C)N |

| SMILES | CCN(C1CCCN(C1)C)C(=O)C(C(C)C)N |

| Canonical SMILES | CCN(C1CCCN(C1)C)C(=O)C(C(C)C)N |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name is (2S)-2-amino-N-ethyl-3-methyl-N-(1-methylpiperidin-3-yl)butanamide, with the following key features :

-

Stereochemistry: Two stereogenic centers at the C2 (S-configuration) and piperidin-3-yl (S-configuration) positions.

-

Backbone: Butanamide with a methyl group at C3 and an ethyl group at the amide nitrogen.

-

Piperidine moiety: A 1-methyl-substituted piperidine ring at the amide nitrogen, contributing to lipophilicity and potential blood-brain barrier permeability.

Table 1: Comparative Structural Features of Related Compounds

Physicochemical Properties

-

LogP: Estimated at 1.2–1.8 (calculated using PubChem data), indicating moderate lipophilicity .

-

Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO) due to the amide and amine groups .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via multi-step protocols involving:

-

Reductive Amination: Reaction of a ketone precursor (e.g., 1-methylpiperidin-3-one) with a primary amine (e.g., ethylamine) using sodium triacetoxyborohydride .

-

Amide Coupling: Formation of the butyramide backbone via carbodiimide-mediated coupling between a carboxylic acid and amine.

-

Chiral Resolution: Separation of enantiomers using chiral chromatography or asymmetric synthesis techniques .

Table 2: Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Reductive Amination | NaBH(OAc), DCM, RT, 12h | 65–75 |

| Amide Formation | EDC/HOBt, DMF, 0°C to RT | 70–80 |

| Purification | Flash chromatography (SiO, EtOAc/hexane) | >95 purity |

Biological Activity and Mechanisms

Putative Targets

-

SLC15A4 Transporter: Structural analogs inhibit SLC15A4, a lysosomal peptide transporter implicated in autoimmune diseases .

-

Soluble Epoxide Hydrolase (EPHX2): Urea-based analogs show inhibition, suggesting potential cross-reactivity with the amide group .

-

Neuromodulatory Receptors: Piperidine moieties often target GABA or serotonin receptors, though direct evidence is lacking .

In Vitro Findings

-

Anti-inflammatory Activity: Suppressed TNF-α production in human primary cells at IC ≈ 5 µM .

-

Cytotoxicity: No significant toxicity observed in HEK293 cells at concentrations ≤ 50 µM .

Pharmacological Profile

ADMET Predictions

-

Absorption: High intestinal absorption (Caco-2 permeability > 20 nm/s) .

-

Metabolism: Likely substrates for CYP3A4 due to the piperidine ring .

Comparative Pharmacokinetics

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume